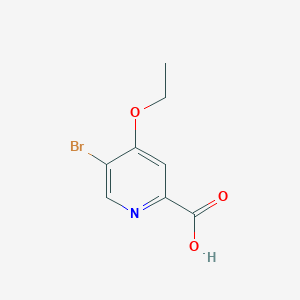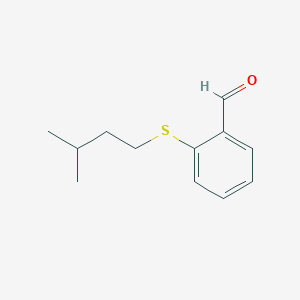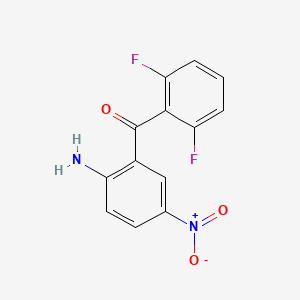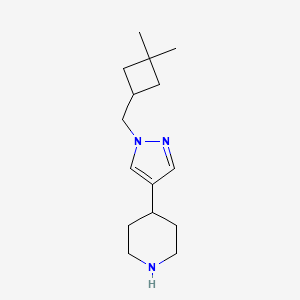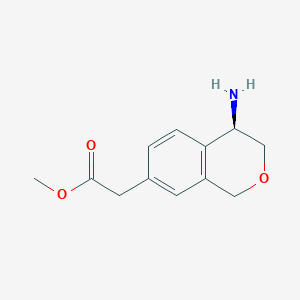
(R)-Methyl 2-(4-aminoisochroman-7-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-(4-aminoisochroman-7-yl)acetate is a chiral compound with significant potential in various scientific fields. This compound features an isochroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group and a methyl ester functional group makes it a versatile molecule for chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-aminoisochroman-7-yl)acetate typically involves the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a benzene derivative and a suitable diol.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using appropriate reagents.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-Methyl 2-(4-aminoisochroman-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-Methyl 2-(4-aminoisochroman-7-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-Methyl 2-(4-aminoisochroman-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate: The enantiomer of the compound, which may have different biological activities.
Isochroman derivatives: Compounds with similar ring structures but different functional groups, such as hydroxyl or alkyl groups.
Uniqueness
®-Methyl 2-(4-aminoisochroman-7-yl)acetate is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
methyl 2-[(4R)-4-amino-3,4-dihydro-1H-isochromen-7-yl]acetate |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)5-8-2-3-10-9(4-8)6-16-7-11(10)13/h2-4,11H,5-7,13H2,1H3/t11-/m0/s1 |
InChIキー |
FKZNBVFZANWSJA-NSHDSACASA-N |
異性体SMILES |
COC(=O)CC1=CC2=C(C=C1)[C@H](COC2)N |
正規SMILES |
COC(=O)CC1=CC2=C(C=C1)C(COC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
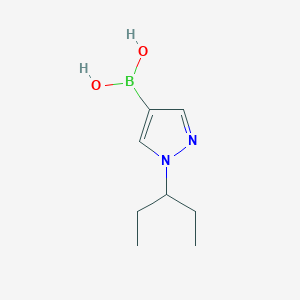
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
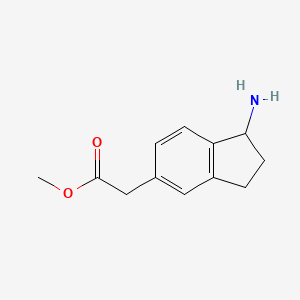
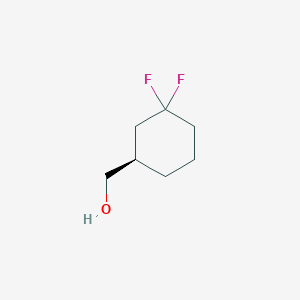
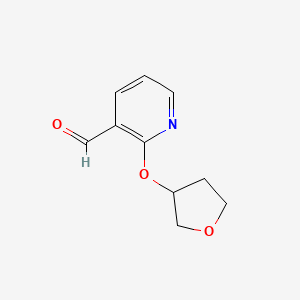
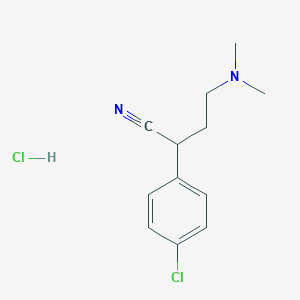
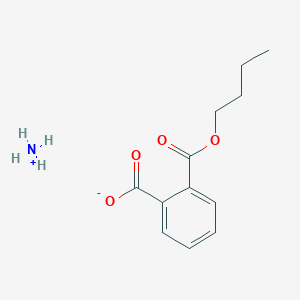
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
